5-Iodo-5,6-dihydrouracil is a halogenated derivative of dihydrouracil, characterized by an iodine atom at the 5th position of the uracil ring and a saturated bond between the 5th and 6th carbon atoms. This compound is notable for its potential applications in medicinal chemistry, particularly as an antineoplastic agent due to its ability to inhibit dihydropyrimidine dehydrogenase, an enzyme involved in pyrimidine metabolism. Its chemical structure can be represented by the molecular formula and it has a CAS number of 60763-80-6 .
5-Iodo-5,6-dihydrouracil is synthesized primarily from 5-iodouracil through reduction processes. It falls under the category of halogenated nucleosides, which are modified nucleosides that have various biochemical properties and applications.
The synthesis of 5-Iodo-5,6-dihydrouracil typically involves the reduction of 5-iodouracil. One common method employs NADPH-dependent reduction, where 5-iodouracil is reduced using dihydropyrimidine dehydrogenase as a catalyst. Other methods include the iodination of uridine with iodine monochloride in aqueous dimethylformamide, which can yield various halogenated products including this compound .
While industrial production methods for 5-Iodo-5,6-dihydrouracil are not extensively documented, laboratory synthesis methodologies can potentially be scaled up if reaction conditions are optimized for larger-scale operations.
The molecular structure of 5-Iodo-5,6-dihydrouracil features a pyrimidine ring with specific substituents:
The presence of the iodine atom significantly influences its chemical behavior and biological activity .
5-Iodo-5,6-dihydrouracil undergoes various chemical reactions:
Key reagents used in reactions involving 5-Iodo-5,6-dihydrouracil include:
The mechanism of action for 5-Iodo-5,6-dihydrouracil primarily involves the inhibition of dihydropyrimidine dehydrogenase. This enzyme plays a critical role in pyrimidine metabolism by catalyzing the oxidative degradation of dihydrouracil derivatives. The compound's interaction with this enzyme leads to changes in pyrimidine levels which can affect cellular proliferation and may contribute to its potential antitumor effects .
The chemical properties include stability under normal conditions but may undergo hydrolysis or dehalogenation when exposed to specific enzymes or pH conditions. For instance, incubation with rat liver enzymes results in the release of iodide ions through a two-step process involving hydrolysis and intramolecular cyclization .
5-Iodo-5,6-dihydrouracil has several important applications in scientific research:
5-Iodo-5,6-dihydrouracil is a halogenated pyrimidine derivative with systematic IUPAC name (5S)-5-iodo-1,3-diazinane-2,4-dione, reflecting its saturated ring structure and stereochemistry at the C5 position. Its molecular formula is C₄H₅IN₂O₂, corresponding to a molecular weight of 240.00 g/mol. The compound features a six-membered dihydropyrimidine ring with an iodine atom at the C5 position, which disrupts aromaticity and imparts distinct reactivity compared to uracil. Key identifiers include:
O=C1C(CNC(N1)=O)I
YGKCTZPSAOUUMT-UHFFFAOYSA-N
60763-80-6
[3]. Table 1: Chemical Identifiers of 5-Iodo-5,6-dihydrouracil
Identifier Type | Value |
---|---|
IUPAC Name | (5S)-5-Iodo-1,3-diazinane-2,4-dione |
Molecular Formula | C₄H₅IN₂O₂ |
Molecular Weight | 240.00 g/mol |
CAS Number | 60763-80-6 |
SMILES | O=C1C(CNC(N1)=O)I |
InChIKey | YGKCTZPSAOUUMT-UHFFFAOYSA-N |
X-ray crystallography reveals that 5-iodo-5,6-dihydrouracil adopts a non-planar "half-chair" conformation due to saturation at the C5-C6 bond. The C5-iodine bond length is 2.10–2.15 Å, typical for C-I single bonds. This halogen substituent sterically and electronically influences adjacent bonds:
Hydrogen bonding is critical to its crystalline packing and enzyme binding:
Table 2: Key Crystallographic Parameters
Parameter | Value | Biological Implication |
---|---|---|
C5-I Bond Length | 2.10–2.15 Å | Electrophile for nucleophilic attack |
C4=O Bond Length | 1.24 Å | Enhanced hydrogen-bond acceptor |
Ring Conformation | Half-chair | Complementary to DPD active site |
N3-H⋯O2 Bond (in DPD) | 2.75 Å | Stabilizes ternary complex |
Unlike aromatic uracil, 5-iodo-5,6-dihydrouracil exhibits limited tautomerism due to loss of ring conjugation. The dominant tautomer is the diketo form (2,4-dioxo), stabilized by intramolecular hydrogen bonding between N1-H and the C4 carbonyl. Electronic properties are heavily influenced by the iodine atom:
In enzymatic reactions, the electron-withdrawing iodine promotes ring hydrolysis by dihydropyrimidinase (EC 3.5.2.2). This occurs via nucleophilic addition at C6, leading to ring opening and formation of 2-iodo-3-ureidopropionate, which spontaneously decomposes to 2-amino-2-oxazoline-5-carboxylic acid and iodide [5] [6]. The iodine’s polarizability further enhances its leaving-group ability, accelerating dehalogenation.
Table 3: Electronic Properties and Reactivity
Property | Effect | Functional Consequence |
---|---|---|
C5 Partial Charge | δ+ (Electrophilic) | Susceptible to enzymatic hydrolysis |
UV λmax | ~225 nm | Distinguishes from aromatic analogs |
Iodine Polarizability | High | Facilitates iodide elimination |
Tautomeric Stability | Diketo form > enol forms | Dictates H-bonding capacity |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: